1-Bromo-3-(fluoromethyl)-5-iodobenzene
Description
Properties
Molecular Formula |
C7H5BrFI |
|---|---|
Molecular Weight |
314.92 g/mol |
IUPAC Name |
1-bromo-3-(fluoromethyl)-5-iodobenzene |
InChI |
InChI=1S/C7H5BrFI/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 |
InChI Key |
HUWOSTGTDLXHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)CF |
Origin of Product |
United States |
Preparation Methods
General Strategies for Halogenated Fluoromethylbenzenes
The synthesis of halogenated fluoromethylbenzenes typically involves:
- Halogenation of aromatic precursors (e.g., anilines or phenols)
- Introduction of fluoromethyl groups via electrophilic fluorination or nucleophilic substitution
- Use of diazonium salt intermediates for halogen exchange (Sandmeyer reaction)
- Organometallic intermediates (e.g., Grignard reagents) for functional group transformations
Specific Preparation Routes for 1-Bromo-3-(fluoromethyl)-5-iodobenzene
No direct literature source explicitly details the synthesis of this compound; however, related compounds and methodologies provide a basis for its preparation.
Halogenation and Diazotization Approach
A well-established method for preparing halogenated benzenes involves:
- Starting from a substituted aniline derivative
- Bromination and iodination at desired positions
- Diazotization of the aniline group using sodium nitrite in acidic conditions
- Sandmeyer reaction to replace diazonium with halogen (e.g., bromine or iodine)
Example: Preparation of 1-chloro-3-bromo-5-iodobenzene via bromochlorohydantoin bromination of paraiodoaniline, followed by diazotization and hypophosphorous acid treatment, yielding the halogenated benzene with high purity and yield.
This approach can be adapted for the fluoromethyl derivative by introducing the fluoromethyl group either before or after halogenation.
Introduction of the Fluoromethyl Group
The fluoromethyl group (-CH2F) can be introduced via:
- Electrophilic fluorination of methyl groups on aromatic rings using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor
- Nucleophilic substitution of benzyl halides with fluoride sources
- Use of fluorinated building blocks in organometallic coupling reactions
In related research, fluorinated β-haloamines have been cyclized to fluoroaziridines, showing the utility of fluoromethyl intermediates in complex synthesis.
Organometallic Coupling Methods
Grignard reagents derived from aryl bromides can be reacted with electrophiles to introduce functional groups:
- Preparation of arylmagnesium bromide from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in tetrahydrofuran (THF) using magnesium and iodine
- Reaction with trimethyl borate at low temperature (-78 °C) to form boronic acid intermediates
- Subsequent functionalization via palladium-catalyzed cross-coupling reactions
This strategy could be adapted to incorporate fluoromethyl groups via appropriate electrophiles or coupling partners.
Comparative Data Table of Preparation Methods
Research Results and Observations
- The Sandmeyer reaction remains a robust method for introducing bromine and iodine substituents regioselectively on aromatic rings, with yields up to 80% reported.
- Electrophilic fluorination methods enable the introduction of fluoromethyl groups but often require multi-step sequences and careful control of reaction conditions to avoid side products.
- Organometallic routes, such as Grignard formation from aryl bromides followed by reaction with electrophiles, provide a flexible platform for synthesizing fluoromethylated aromatic compounds, although yields can vary and require careful temperature control.
- Purification techniques such as column chromatography and recrystallization are essential for isolating high-purity products, especially when multiple halogens are present.
The preparation of This compound is best approached by combining selective halogenation strategies (e.g., Sandmeyer reaction) with fluoromethyl group introduction via electrophilic fluorination or organometallic coupling. While direct literature on this exact compound is scarce, analogous procedures from related halogenated fluorobenzene derivatives provide a reliable foundation. The choice of method depends on available starting materials, desired purity, and scale of synthesis.
Chemical Reactions Analysis
1-Bromo-3-(fluoromethyl)-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine or iodine) are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and sodium methoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to form benzyl alcohol derivatives.
Scientific Research Applications
1-Bromo-3-(fluoromethyl)-5-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile intermediate for various organic reactions.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies. The presence of fluorine allows for the incorporation of radioactive isotopes, which are useful in positron emission tomography (PET) imaging.
Medicine: It has potential applications in drug discovery and development. The compound’s unique structure can be utilized to design new pharmaceuticals with improved efficacy and selectivity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(fluoromethyl)-5-iodobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical interactions, such as halogen bonding and hydrogen bonding, which influence its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Halogenated Benzene Derivatives
Key Observations :
- Synthesis: The difluoromethyl derivative (C₇H₄BrF₂I) was synthesized via BAST (bis(2-methoxyethyl)aminosulfur trifluoride) and microwave irradiation, achieving a 65% yield . This suggests that electron-withdrawing substituents like –CF₂H may stabilize intermediates during fluorination.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Stability: Chloro and bromo derivatives often require protection from light and moisture to prevent decomposition .
- Data Gaps: Specific melting/boiling points for the fluoromethyl derivative are unavailable in the provided evidence.
Table 3: Hazard Profiles
Key Findings :
- Chloro- and bromo-substituted analogs exhibit moderate toxicity (e.g., H302), necessitating proper ventilation and personal protective equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
